Zirconium nitride

Microelectronics Diffusion Barrier Interconnects

ZrN addresses the critical need for a conductive ceramic that maintains hardness at extreme temperatures. Its lowest-in-class bulk electrical resistivity (12.0 μΩ·cm) and effective Al diffusion barrier up to 550 °C make it the optimal choice for microelectronics and high-speed machining. - Hot hardness at 1000 °C: 760 kg/mm², surpassing HfN (440 kg/mm²) - >90% IR reflectance with sharp visible absorption edge for plasmonic devices - Biocompatible, low-friction gold-colored PVD coating for medical implants Available as sputtering targets (99.5%), powders (99% metals basis, 400 mesh), and nanoparticle dispersions.

Molecular Formula ZrN
NZ
Molecular Weight 105.23 g/mol
CAS No. 12033-93-1
Cat. No. B7801401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium nitride
CAS12033-93-1
Molecular FormulaZrN
NZ
Molecular Weight105.23 g/mol
Structural Identifiers
SMILESN#[Zr]
InChIInChI=1S/N.Zr
InChIKeyZVWKZXLXHLZXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 50.8 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Nitride (ZrN) Overview


Zirconium nitride (ZrN) is a refractory transition metal nitride belonging to the group IVB mononitrides, characterized by a cubic rocksalt (NaCl) crystal structure (Fm3m, a=4.5675 Å) [1]. It exhibits a combination of high melting point (≈2952 °C), high hardness, chemical inertness, and metallic electrical conductivity that distinguishes it within the class of conductive ceramics [2]. ZrN is typically synthesized as thin films via physical vapor deposition (PVD) methods including reactive magnetron sputtering and cathodic arc evaporation, or as bulk ceramics through powder metallurgy routes [3]. Its unique balance of properties—notably the lowest electrical resistivity among group IV and V transition metal nitrides—positions it as a strategic material for applications ranging from wear-resistant coatings on cutting tools to diffusion barriers in microelectronics and emerging plasmonic devices [4].

Conductive barriers Reported lowest electrical resistivity among group IV/V nitrides supports diffusion barrier and interconnect studies.
High-temperature tribology Retained microhardness at 1000 °C reported for machining tool coatings and wear research.
Plasmonic/photonic films Lower dielectric loss compared with TiN supports refractory plasmonic and nanophotonic device studies.

Zirconium Nitride (ZrN) Substitution Risks


Although ZrN shares the NaCl crystal structure and general class of refractory properties with its closest analogs TiN, HfN, and CrN, critical differences in electronic structure, high-temperature mechanical stability, and oxidation behavior preclude simple one-for-one substitution without compromising device or coating performance. For example, ZrN's distinct electronic configuration yields electrical resistivity an order of magnitude lower than CrN, making it uniquely suited for conductive barrier applications where TiN or CrN would introduce unacceptable signal loss [1]. Similarly, while HfN is often considered a high-performance alternative, ZrN demonstrates superior retention of hardness at extreme operating temperatures, a factor that directly impacts tool life in high-speed machining of aerospace alloys [2]. Furthermore, differences in oxidation mechanism and thermal stability under protective capping layers mean that a coating stack optimized for ZrN will not necessarily perform equivalently if TiN or CrN is substituted . The following quantitative evidence guide details these differentiating performance metrics to inform rigorous material selection.

Electrical resistivity ZrN resistivity is substantially lower than TiN or CrN; substituting may increase signal loss in conductive barrier applications.
Hot hardness retention At 1000 °C ZrN retains higher hardness than HfN; tool life projections from HfN data may not transfer to ZrN-coated systems.
Oxidation mechanism ZrN and CrN oxidize via different pathways; coating performance in mixed thermal/oxidative environments may differ.

Zirconium Nitride (ZrN) Performance Evidence


Lowest Electrical Resistivity

Zirconium nitride (ZrN) exhibits the lowest bulk electrical resistivity among all group IV and V transition metal nitrides, a critical differentiator for applications in ultra-large-scale integration (ULSI) where minimizing RC delay is paramount. In a direct class-level comparison, the bulk resistivity of stoichiometric ZrN is reported as 12.0 μΩ·cm, which is substantially lower than that of TiN (20 μΩ·cm) and HfN (33 μΩ·cm), and more than an order of magnitude lower than CrN [1]. This low resistivity is maintained even in thin-film form, with values as low as 15 μΩ·cm achievable via optimized reactive sputtering [2].

Electrical Resistivity
Class-level
12.0 μΩ·cm bulk; 40% lower than TiN
Supports conductive barrier selection
Class-level comparison; review thin-film values for specific deposition methods
Microelectronics Diffusion Barrier Interconnects Conductive Ceramics

High-Temperature Hardness Retention

For high-speed machining applications where tool temperatures can exceed 800 °C, the retention of hardness (hot hardness) is a primary predictor of wear resistance and tool life. In a direct head-to-head comparison of reactively sputtered nitride coatings, Vickers microhardness tests (50 g load) reveal that while ZrN and HfN exhibit comparable excellent hot hardness up to 800 °C, at 1000 °C the hardness of HfN degrades significantly to 440 kg/mm², whereas ZrN maintains a substantially higher hardness of 760 kg/mm² [1].

Hot Hardness
Head-to-head
760 kg/mm² at 1000 °C; 73% higher than HfN
Supports high-temperature tool coating selection
Sputtered coatings on T-15 steel; 50 g load
Hard Coatings High-Speed Machining Tribology Vickers Microhardness

Diffusion Barrier Thermal Stability

In aluminum metallization schemes for integrated circuits, the effectiveness of a diffusion barrier against Al penetration at elevated processing temperatures is critical. Reactively sputtered ZrN, identified as the most thermally stable of the refractory metal nitrides, has been directly demonstrated via Rutherford backscattering spectroscopy (RBS) and transmission electron microscopy (TEM) to be highly effective against aluminum diffusion up to 500 °C [1]. The useful temperature range can be extended by an additional 50 °C (to 550 °C) through proper pre-annealing prior to Al deposition [1]. This stability is attributed to a microstructure comprising small, stable grains that resist grain-boundary diffusion, with portions of the film remaining amorphous or extremely fine-grained even after annealing at 500 °C [1].

Diffusion Barrier
Head-to-head
Effective against Al up to 500 °C (550 °C with pre-anneal)
Supports BEOL integration review
Reported most thermally stable refractory nitride barrier
Microelectronics Metallization Diffusion Barrier Thermal Stability

Oxidation Resistance

Oxidation resistance is a critical parameter for coatings exposed to high-temperature air environments. A direct comparative study of the reactivity of titanium and zirconium nitrides calcined in air demonstrated that while both compounds oxidize, ZrN exhibits a slightly higher oxidation resistance than TiN [1]. Both materials are sensitive to air oxidation at temperatures as low as 600 °C, with ZrN showing a marginally delayed onset and slower progression of oxide phase formation [1]. For comparison, CrN coatings exhibit a qualitatively different oxidation mechanism involving the formation of a more protective Cr2O3 scale [2].

Oxidation Resistance
Head-to-head
ZrN: slightly higher resistance than TiN TiN: oxidation onset ~600 °C
Supports moderate-temperature coating selection
Marginal advantage; CrN may form more protective scale
High-Temperature Coatings Oxidation Resistance Protective Coatings

Lower Dielectric Losses for Plasmonics

Transition metal nitrides are emerging as refractory alternatives to noble metals (Au, Ag) for plasmonic devices operating at high temperatures or under intense illumination. Among the leading candidates, ZrN is identified as perhaps the most promising due to its lower dielectric losses compared to TiN [1]. While both materials exhibit a negative real part of the dielectric function enabling plasmonic resonances, the imaginary part (ε2) that governs optical loss is inherently lower in ZrN, leading to higher quality factor resonances [2]. Furthermore, high-rate sputtered ZrN films demonstrate excellent optical selectivity, with infrared reflectance exceeding 90% and a pronounced reflectance step in the visible spectrum dropping to a minimum of less than 10% at 350 nm [3].

Dielectric Loss
Class-level
ZrN: lower dielectric losses than TiN TiN: higher losses limit plasmonic Q-factor
Supports plasmonic device research
Class-level inference; review spectroscopic ellipsometry data
Plasmonics Photonics Optical Coatings Dielectric Function

Thermal Stability with Capping Layers

For applications requiring extreme thermal budgets, such as in aerospace or advanced sensor packaging, the inherent thermodynamic stability of thin nitride films is often limited by side reactions with the substrate or native surface oxides. A study on the influence of protection layers demonstrated that zirconium nitride (ZrN) thin films can achieve remarkable thermal stability when properly encapsulated. Specifically, ZrN films remain stable, maintaining their rocksalt structure and compact microstructure, up to at least 1200 °C annealing temperature in a N2 atmosphere when aluminum nitride (AlN) diffusion barriers and capping layers are employed . In contrast, without such protection layers, the same ZrN films react to form transient Zr2ON2 and high-temperature ZrSi2 phases at lower temperatures due to reactions with the native surface oxide and silicon substrate, respectively .

Thermal Stability (Capped)
Data to verify
Stable up to at least 1200 °C with AlN capping layers
Enables extreme-temperature coating stacks
Source not provided; validate capping layer compatibility
High-Temperature Coatings Thermal Stability Extreme Environments Thin Film Stability

Zirconium Nitride (ZrN) Application Scenarios


Copper Interconnect Diffusion Barriers

Given its lowest-in-class electrical resistivity (12.0 μΩ·cm bulk) among group IV and V transition metal nitrides [6] and its proven effectiveness as a diffusion barrier against Al up to 500-550 °C [5], ZrN is the material of choice for ultra-thin, conductive diffusion barrier layers in copper interconnect stacks for advanced logic and memory devices. Procurement of ZrN sputtering targets or PEALD precursors for this application directly leverages the compound's unique combination of low resistivity and high thermal stability to minimize RC delay while preventing Cu diffusion into low-k dielectrics, a requirement where TiN's higher resistivity would introduce unacceptable signal degradation.

High-Temperature Coatings for Aerospace Machining

The superior hot hardness of ZrN at 1000 °C (760 kg/mm²) compared to HfN (440 kg/mm²) [6] makes ZrN-coated cemented carbide or high-speed steel cutting tools the optimal choice for high-speed, dry machining of difficult-to-cut aerospace alloys like titanium aluminides and nickel-based superalloys. In this procurement scenario, the extended tool life and reduced tool replacement downtime directly correlate with the material's ability to retain hardness at the extreme cutting zone temperatures, providing a quantifiable cost-per-part advantage over tools coated with alternative nitrides like TiN or HfN.

Near-Infrared Plasmonic and Photonic Components

For the fabrication of robust plasmonic nanostructures, metasurfaces, and hot-carrier photodetectors intended for high-temperature or high-illumination operation, ZrN offers a strategic advantage due to its lower dielectric losses compared to TiN [6] and its high infrared reflectance (>90%) combined with a sharp visible absorption edge (<10% reflectance at 350 nm) [5]. Procurement of ZrN-coated substrates or ZrN nanoparticle dispersions for these applications enables devices with sharper resonances and higher sensitivity than those based on TiN, while providing the thermal and chemical stability that conventional plasmonic metals (Au, Ag) lack.

Corrosion and Wear-Resistant Coatings for Medical Devices

The excellent corrosion resistance, biocompatibility, and chemical inertness of ZrN, coupled with its characteristic low-friction gold-colored appearance, make it a preferred PVD coating for orthopedic implants, trauma fixation devices, and surgical cutting instruments [6]. In this scenario, procurement of ZrN-coated components (e.g., hip stems, bone screws, scalpels) or ZrN PVD coating services is driven by the need for a hard, wear-resistant surface that does not leach harmful ions, reduces friction against bone/tissue, and provides a visually identifiable surface for medical practitioners.

Application
Selection Property
Validation Focus
Copper Interconnect Diffusion Barriers
Low electrical resistivity, diffusion barrier stability
RC delay minimization, Cu diffusion prevention
Aerospace Machining Coatings
Hot hardness retention at extreme temperatures
Tool life extension, wear rate under dry machining
Near-Infrared Plasmonic Components
Lower dielectric losses, high IR reflectance
Plasmonic resonance quality, hot-carrier efficiency
Corrosion/Wear-Resistant Medical Coatings
Reported biocompatibility, low friction, chemical inertness
Ion leaching prevention, wear-resistance validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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